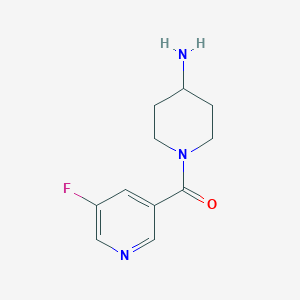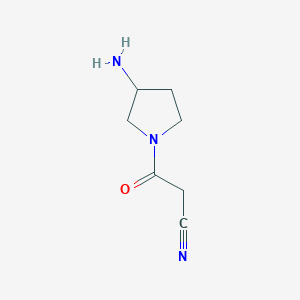
3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis Applications
Chemical Transformations of 3-Aminopyrrolidin-2-ones : Research demonstrates that 3-Aminopyrrolidin-2-ones, which are structurally related to the query compound, undergo reactions with benzaldehyde to yield azomethines. These can be further reduced to N-substituted 3-aminopyrrolidin-2-ones. Additionally, diazotization leads to various derivatives through intermediate carbocations stabilization processes (Kostyuchenko et al., 2009).
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds from 3-(1H-indol-3-yl)-3-oxopropanenitrile is reviewed, highlighting the compound's reactivity and importance as a precursor. This underscores the utility of such nitriles in creating diverse heterocycles, which could be extrapolated to similar nitriles like the one (Fadda et al., 2014).
Development of Selective Inhibitors : In the realm of pharmacological research, derivatives similar to the query compound have been used to design JAK1-selective inhibitors. These compounds, through modification of core structures and extensive SAR studies, have shown potential in treating conditions like rheumatoid arthritis (Chough et al., 2018).
Manganese(III) Acetate Mediated Oxidative Cyclizations : The utility of 3-oxopropanenitriles in oxidative cyclization reactions has been explored, producing derivatives with potential biological activities. Such methodologies underscore the synthetic versatility of compounds like "3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile" (Yılmaz et al., 2005).
Synthesis of Anticancer Compounds : Starting from related nitriles, research has led to the development of compounds with evaluated anticancer activity. This highlights the role of such nitriles in synthesizing therapeutic agents (Metwally et al., 2016).
Environmental Sensitivity Fluorophores : Innovative synthesis approaches have been developed for creating nicotinonitriles with environmental sensitivity, showcasing the potential of 3-oxopropanenitriles in materials science applications (Hussein et al., 2019).
Mechanism of Action
Target of Action
It is known that compounds containing the pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with its targets, leading to various changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-1-7(11)10-4-2-6(9)5-10/h6H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNUHSKFGMYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



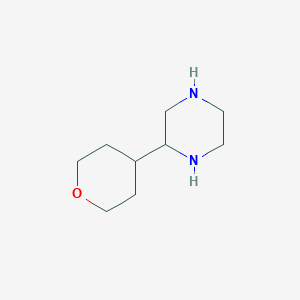

![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)
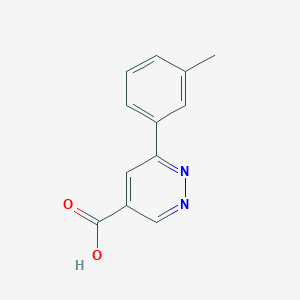



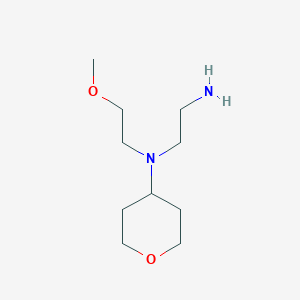

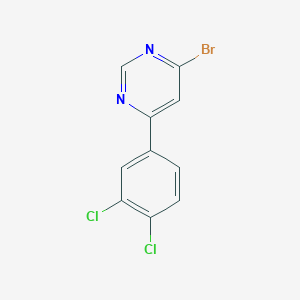
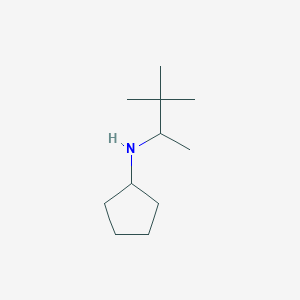
amine](/img/structure/B1475596.png)
